molecular formula C9H14O2 B13297233 3-Cyclopentyl-2-methyl-3-oxopropanal

3-Cyclopentyl-2-methyl-3-oxopropanal

Cat. No.: B13297233
M. Wt: 154.21 g/mol
InChI Key: XBXXLMBBVRFJOU-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-methyl-3-oxopropanal (CAS Number 1856200-40-2) is a chemical compound with the molecular formula C 9 H 14 O 2 and a molecular weight of 154.21 g/mol . This compound is classified as a β-ketoaldehyde, featuring both a ketone and an aldehyde functional group within its structure, as represented by the SMILES notation CC(C=O)C(=O)C1CCCC1 . This bifunctional nature makes it a valuable synthetic intermediate or building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound for the construction of more complex molecular architectures, particularly in the development of pharmaceutical compounds and specialty chemicals. Its structure, which incorporates a cyclopentyl ring, may be exploited to influence the conformational properties or lipophilicity of target molecules. In laboratory settings, this compound may be used as a precursor in reactions such as aldol condensations, cyclizations, or as a substrate for the synthesis of heterocyclic compounds. When handling, standard safety protocols for laboratory chemicals should be followed. The product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use. Specific hazard information and storage recommendations for this compound are typically provided by the supplier, and it may require cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-cyclopentyl-2-methyl-3-oxopropanal

InChI

InChI=1S/C9H14O2/c1-7(6-10)9(11)8-4-2-3-5-8/h6-8H,2-5H2,1H3

InChI Key

XBXXLMBBVRFJOU-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1CCCC1

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Cyclopentyl 2 Methyl 3 Oxopropanal

Condensation Reactions Involving the Aldehyde Functionality of 3-Cyclopentyl-2-methyl-3-oxopropanal

The aldehyde group in this compound is a primary site for nucleophilic attack, making it susceptible to a variety of condensation reactions. These reactions are fundamental in carbon-carbon bond formation and are widely utilized in synthetic organic chemistry.

Aldol (B89426) condensations are a cornerstone of carbonyl chemistry, involving the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. In the case of this compound, the aldehyde can react with an enolizable ketone or another aldehyde in the presence of an acid or base catalyst.

The reaction mechanism proceeds through the formation of an enolate from a ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde in this compound. The resulting aldol addition product is a β-hydroxy ketone. Subsequent dehydration, often promoted by heat or acid/base catalysis, leads to the formation of an α,β-unsaturated ketone. The presence of the methyl group at the α-position of the aldehyde can influence the stereochemical outcome of the reaction.

Illustrative examples of Aldol-type condensation products derived from this compound are presented in the table below.

Enolizable KetoneProduct of Aldol AdditionProduct of Aldol Condensation
Acetone (B3395972)5-Cyclopentyl-4-hydroxy-4-methyl-2-pentanone5-Cyclopentyl-4-methyl-3-penten-2-one
Cyclohexanone2-(1-Cyclopentyl-1-hydroxy-2-oxopropyl)cyclohexanone2-(1-Cyclopentyl-2-oxopropylidene)cyclohexanone

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a stabilized carbanion derived from an active methylene (B1212753) compound. wikipedia.org These compounds have a methylene group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. purechemistry.org

In an intermolecular Knoevenagel condensation, this compound reacts with an active methylene compound, such as diethyl malonate or malononitrile, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.org The reaction typically proceeds to the dehydration product, yielding a stable α,β-unsaturated compound. The stereochemistry of the resulting double bond is influenced by the steric bulk of the reactants and the reaction conditions. Generally, the more stable E-isomer is the major product due to less steric hindrance.

Active Methylene CompoundCatalystExpected Major Product (E-isomer)
Diethyl malonatePiperidineDiethyl 2-(3-cyclopentyl-2-methyl-3-oxopropylidene)malonate
MalononitrilePyridine2-(3-cyclopentyl-2-methyl-3-oxopropylidene)malononitrile
Ethyl cyanoacetateTriethylamineEthyl 2-cyano-5-cyclopentyl-4-methyl-5-oxopent-2-enoate

While the structure of this compound does not lend itself to a simple intramolecular Knoevenagel condensation, its derivatives can be designed to undergo such reactions. For instance, if the cyclopentyl ring were to bear a suitably positioned active methylene group, an intramolecular cyclization could be envisioned, leading to the formation of a new ring system. Such sequential Knoevenagel condensation/cyclization reactions are powerful tools for the synthesis of complex cyclic molecules. nih.govresearchgate.net

The choice of catalyst can significantly impact the efficiency and selectivity of the Knoevenagel condensation. While weak amine bases like piperidine and pyridine are traditional catalysts, modern synthetic methods employ a broader range of catalytic systems. wikipedia.org

Organocatalysts: Chiral amines or thioureas can be used to achieve enantioselective Knoevenagel condensations, although this is not directly applicable to the formation of the C=C double bond in this context.

Biocatalysis: Enzymes such as lipases have been reported to catalyze Knoevenagel condensations, offering a green and mild alternative to traditional catalysts. researchgate.net

Metal-Free Systems: The use of ionic liquids or even catalyst-free, water-mediated conditions at elevated temperatures represents a growing trend in green chemistry, aiming to reduce the environmental impact of chemical synthesis. rsc.org Biogenic carbonates have also been shown to be effective catalysts. mdpi.com

Catalyst TypeExample CatalystPotential Advantage
AminePiperidineTraditional, effective
BiocatalystLipoprotein LipaseMild conditions, environmentally friendly researchgate.net
OrganocatalystProlinePotential for asymmetric induction in derivatives
Metal-FreeIonic Liquid (e.g., [bmim]BF4)Recyclable, can act as both solvent and catalyst organic-chemistry.org
Metal-FreeBiogenic CarbonatesSustainable, solvent-free conditions possible mdpi.com

The Doebner modification of the Knoevenagel condensation is employed when one of the activating groups on the active methylene compound is a carboxylic acid, such as in malonic acid. wikipedia.org The reaction is typically carried out in pyridine, which acts as both the solvent and the catalyst, often with a co-catalyst like piperidine. organic-chemistry.orgyoutube.com Under these conditions, the initial condensation product undergoes decarboxylation, leading to the formation of an α,β-unsaturated carboxylic acid. fhsu.edu

When this compound reacts with malonic acid under Doebner conditions, the expected product is 5-cyclopentyl-4-methyl-5-oxopent-2-enoic acid. The mechanism involves the formation of a vinylogous β-keto acid intermediate which readily loses carbon dioxide.

Knoevenagel Condensation with Active Methylene Compounds[3],[4],[5],[6],

Nucleophilic Addition Reactions at the Carbonyl Centers of this compound

This compound, as a β-dicarbonyl compound, possesses two electrophilic carbonyl centers: an aldehyde and a ketone. The reactivity of these centers towards nucleophiles is a cornerstone of its chemical behavior. Generally, aldehydes are more susceptible to nucleophilic attack than ketones due to lesser steric hindrance and greater polarization of the carbonyl group. libretexts.org This inherent difference in reactivity allows for selective transformations.

Reactivity of the Aldehyde Moiety with Various Nucleophiles

The aldehyde functional group in this compound is the more reactive of the two carbonyls. It readily undergoes nucleophilic addition reactions with a variety of nucleophiles. These reactions typically proceed via a mechanism where the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. ncert.nic.in Subsequent protonation yields the final addition product.

Common nucleophilic additions at the aldehyde center include the formation of hemiacetals and acetals with alcohols, cyanohydrins with hydrogen cyanide, and imines with primary amines. jackwestin.commsu.edu The increased reactivity of the aldehyde allows these reactions to occur under milder conditions compared to those required for the ketone moiety. For instance, selective protection of the aldehyde group can be achieved by controlling reaction conditions.

Reactivity of the Ketone Moiety in Selective Transformations

While the ketone carbonyl is less reactive than the aldehyde, it can still participate in nucleophilic addition reactions, particularly with strong nucleophiles or under conditions that favor reaction at the ketonic center. Selective transformations targeting the ketone often require the prior protection of the more reactive aldehyde group.

Organometallic reagents, such as Grignard reagents and organolithium compounds, are sufficiently potent nucleophiles to attack the ketone carbonyl, leading to the formation of tertiary alcohols after acidic workup. msu.edu Furthermore, under specific catalytic conditions, it is possible to achieve selective reduction of the ketone in the presence of the aldehyde, although the reverse is more common.

Tautomeric Equilibrium Studies of this compound

A significant characteristic of β-dicarbonyl compounds like this compound is the existence of a tautomeric equilibrium between the keto and enol forms. libretexts.org This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds.

Keto-Enol Tautomerism and Its Influence on Reactivity Profiles

The acidic nature of the α-hydrogen, situated between the two carbonyl groups, is a key factor in the facile interconversion between the keto and enol forms. ncert.nic.in This acidity is due to the electron-withdrawing effects of the adjacent carbonyls and the resonance stabilization of the resulting enolate anion. libretexts.org

Solvent and Substituent Effects on Tautomeric Distribution

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the solvent. missouri.educdnsciencepub.com In nonpolar, aprotic solvents, the enol form is often favored due to the stability conferred by the intramolecular hydrogen bond. researchgate.net Conversely, polar, protic solvents can disrupt this intramolecular hydrogen bonding and stabilize the more polar keto form, shifting the equilibrium in its favor. researchgate.netresearchgate.net

The equilibrium constant for the conversion of the enol to the keto form generally follows the trend: water > ethanol (B145695) > acetone > chloroform (B151607) > toluene. researchgate.net The cyclopentyl and methyl substituents on the this compound molecule will also influence the tautomeric distribution, although the solvent effect is typically more pronounced.

Table 1: Expected Predominant Tautomer of this compound in Various Solvents
SolventPolarityHydrogen Bonding CapabilityExpected Predominant Tautomer
HexaneNonpolarAproticEnol
ChloroformModerately PolarAproticEnol
AcetonePolarAproticKeto
EthanolPolarProticKeto
WaterHighly PolarProticKeto

Radical Reactions and Oxidative Transformations of Functionalized Carbonyl Intermediates

The functionalized carbonyl nature of this compound opens avenues for radical reactions and oxidative transformations. Radical reactions often proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com

The aldehyde hydrogen is susceptible to abstraction, which can lead to the formation of an acyl radical. rsc.org These acyl radicals can then participate in various subsequent reactions. Furthermore, the α-hydrogen, due to its acidity, can be abstracted to form a carbon-centered radical stabilized by the adjacent carbonyl groups.

Oxidative transformations of this compound can be selective. The aldehyde group is readily oxidized to a carboxylic acid under mild conditions using reagents like Tollens' reagent or chromic acid. libretexts.org This ease of oxidation is a key difference between aldehydes and ketones, as ketones are generally resistant to oxidation under similar conditions. libretexts.org Vigorous oxidation can, however, lead to the cleavage of carbon-carbon bonds.

Table 2: Potential Oxidation Products of this compound
Oxidizing AgentMoiety TargetedPrimary Product
Tollens' Reagent (Ag(NH₃)₂⁺)Aldehyde3-Cyclopentyl-2-methyl-3-oxopropanoic acid
Chromic Acid (H₂CrO₄)Aldehyde3-Cyclopentyl-2-methyl-3-oxopropanoic acid
Strong Oxidizing Agents (e.g., hot KMnO₄)Ketone & C-C bondsCleavage products (e.g., carboxylic acids)

α-C-C Bond Scission Processes

One of the principal photochemical reactions of aldehydes and ketones is the Norrish Type I reaction, which involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). wikipedia.orgwikipedia.org Upon absorption of light, the carbonyl group is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. beilstein-journals.org From either of these excited states, the α-C-C bond can break, generating two radical fragments. wikipedia.org

In the case of this compound, there are two potential sites for α-cleavage: the bond between the aldehyde carbonyl and the adjacent methine carbon, and the bond between the ketone carbonyl and the same methine carbon. The cleavage of the former would yield a formyl radical and a 1-cyclopentyl-1-oxopropan-2-yl radical. The cleavage of the latter would result in a cyclopentanoyl radical and a 2-oxopropyl radical. The relative propensity for these two cleavage pathways would depend on the relative stability of the resulting radical pairs.

The acyl radical fragments formed can undergo secondary reactions, such as decarbonylation (loss of carbon monoxide) to form a new carbon-centered radical. wikipedia.org This new radical can then recombine with the other radical fragment, leading to the formation of a new carbon-carbon bond. wikipedia.org This process effectively results in the removal of the carbonyl group from the carbon chain. wikipedia.org

Table 1: Potential α-C-C Bond Scission Pathways for this compound

Cleavage Site Initial Radical Fragments Potential Secondary Reactions
Aldehyde C-C Bond Formyl radical + 1-Cyclopentyl-1-oxopropan-2-yl radical Decarbonylation of formyl radical to H• and CO
Ketone C-C Bond Cyclopentanoyl radical + 2-Oxopropyl radical Decarbonylation of cyclopentanoyl radical

H-Atom Abstraction Reactions

Intramolecular hydrogen atom abstraction is another significant photochemical process for carbonyl compounds, known as the Norrish Type II reaction. researchgate.netyoutube.com This reaction typically occurs when there is a γ-hydrogen atom available for abstraction by the excited carbonyl oxygen. youtube.com The process proceeds through a six-membered cyclic transition state, leading to the formation of a 1,4-biradical intermediate. youtube.com

For this compound, the cyclopentyl ring provides several potential γ-hydrogen atoms that can be abstracted by either the excited aldehyde or ketone carbonyl oxygen. The abstraction of a γ-hydrogen leads to the formation of a biradical intermediate. This biradical can then undergo one of two main reaction pathways: cyclization to form a cyclobutanol (B46151) derivative (the Yang cyclization) or cleavage of the β-C-C bond to yield an enol and an alkene. youtube.com The enol would subsequently tautomerize to the corresponding carbonyl compound. youtube.com

The efficiency and outcome of the Norrish Type II reaction are influenced by factors such as the conformation of the molecule, the nature of the excited state (singlet or triplet), and the solvent. youtube.com

Intramolecular Radical Cyclizations

The radical intermediates generated from processes like the Norrish Type I cleavage can undergo intramolecular cyclization reactions, particularly if there is an unsaturated moiety within the molecule. While this compound itself is saturated, its derivatives or reaction intermediates could possess sites of unsaturation.

In a more general context, radical cyclizations of β-oxo aldehydes and esters are known to be efficient methods for the construction of cyclic and bicyclic systems. uol.de These reactions are typically initiated by the formation of a radical at the α-position to a carbonyl group. uol.de This radical can then add to a suitably positioned double or triple bond within the same molecule, leading to the formation of a new ring and a new radical center. This new radical can then be quenched or participate in further reactions.

For instance, if a radical were generated at the α-carbon of this compound (for example, through a separate radical initiator), and if the cyclopentyl group were replaced by an alkenyl chain, an intramolecular cyclization could ensue. The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) is often governed by Baldwin's rules.

Cycloaddition Reactions with Unsaturated Systems Incorporating this compound Derived Intermediates

The dicarbonyl nature of this compound allows it to serve as a precursor for various intermediates that can participate in cycloaddition reactions. These reactions are powerful tools for the synthesis of heterocyclic and carbocyclic frameworks.

1,3-Dipolar Cycloadditions (e.g., Nitrile Oxides)

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. academie-sciences.fr β-Dicarbonyl compounds, such as this compound, can react with 1,3-dipoles like nitrile oxides to form isoxazole (B147169) derivatives. rsc.orgnih.gov The reaction proceeds through the enol or enolate form of the β-dicarbonyl compound. beilstein-journals.orgchemrxiv.org

In the presence of a base, this compound can be deprotonated to form an enolate. This enolate can then react with a nitrile oxide, generated in situ from an oxime or hydroximoyl chloride, in a [3+2] cycloaddition. beilstein-journals.orgrsc.org This reaction typically exhibits high regioselectivity, leading to the formation of 3,4,5-trisubstituted isoxazoles. rsc.orgnih.gov The specific regioisomer formed can be influenced by both steric and electronic factors. mdpi.com

Table 2: Representative 1,3-Dipolar Cycloaddition of a this compound Enolate with a Nitrile Oxide

Reactant 1 (from target molecule) Reactant 2 (1,3-Dipole) Product Class
Enolate of this compound Aryl or Alkyl Nitrile Oxide 3,4,5-Trisubstituted Isoxazole

Metal-Catalyzed Transformations Involving this compound or its Analogs

Transition metal catalysis offers a wide array of transformations for carbonyl compounds. For a molecule like this compound, metal catalysts, particularly those based on rhodium, can enable a variety of C-H activation and cross-coupling reactions.

Rhodium catalysts have been shown to be effective for the hydroacylation of olefins, where an aldehyde C-H bond adds across a double bond. nih.gov In the context of ketoaldehydes, rhodium catalysis can facilitate intramolecular hydroacylation to form lactones. nih.gov

Furthermore, rhodium catalysts can promote the direct cross-coupling of aldehydes with organoboron compounds. organic-chemistry.orgresearchgate.net This type of reaction involves the activation of the aldehyde C-H bond and can be used to form ketones. organic-chemistry.orgresearchgate.net For this compound, such a reaction could potentially occur at the aldehyde functionality, leading to the formation of a diketone.

Another relevant rhodium-catalyzed reaction is the methylenation of aldehydes, which converts the carbonyl group into a terminal alkene. organic-chemistry.org This reaction is highly chemoselective for aldehydes over ketones, which would be advantageous for the selective transformation of this compound. organic-chemistry.org

Table 3: Examples of Potential Metal-Catalyzed Transformations

Catalyst Type Reaction Type Potential Product from this compound
Rhodium Intramolecular Hydroacylation (with a tethered alkene) Lactone
Rhodium Cross-Coupling with Organoboron Reagent Diketone
Rhodium Methylenation 3-Cyclopentyl-2-methyl-1-en-3-one
Cobalt Tandem Cyclization/Trapping (with a tethered alkene) Tetrahydropyran derivative

Rhodium-Catalyzed Hydroacylation Reactions

No published studies were identified that investigate the participation of this compound in rhodium-catalyzed hydroacylation reactions. This type of reaction typically involves the addition of an aldehyde C-H bond across an unsaturated bond, such as an alkene or alkyne, and is a well-established method for ketone synthesis. nih.govnih.gov The mechanism is generally understood to proceed through oxidative addition of the aldehyde C-H bond to a rhodium(I) center, followed by migratory insertion of the unsaturated partner and reductive elimination to afford the product and regenerate the catalyst. The specific ligands on the rhodium catalyst often play a crucial role in the efficiency and selectivity of the reaction. nih.gov Given the structure of this compound, intramolecular reactions could be envisioned if an unsaturated moiety were present elsewhere in the molecule, or intermolecular reactions could be attempted with various olefins. However, no such examples involving this specific compound have been reported.

Other Transition Metal-Mediated Processes (e.g., C-H Activation)

Similarly, there is a lack of literature describing the behavior of this compound in other transition metal-mediated processes, including C-H activation. The ketone carbonyl in this compound could potentially serve as a directing group to facilitate the activation of C-H bonds on the cyclopentyl ring, typically at the ortho position, leading to cyclization or intermolecular coupling products. rsc.org Various transition metals, including palladium, ruthenium, and iridium, are known to catalyze such transformations. sioc-journal.cn The efficiency and regioselectivity of these reactions are highly substrate-dependent. Without experimental evidence, it is impossible to determine if this compound would be a viable substrate for these transformations or what the reaction outcomes would be.

Due to the absence of research on this compound, no data tables can be generated.

Stereochemical Control in the Synthesis and Transformations of 3 Cyclopentyl 2 Methyl 3 Oxopropanal

Enantioselective Synthesis Strategies for Chiral 3-Cyclopentyl-2-methyl-3-oxopropanal

The creation of this compound in an enantiomerically pure form is a fundamental challenge in synthetic organic chemistry. The α-stereocenter, bearing the methyl group, can be established using various asymmetric methodologies, broadly categorized into chiral auxiliary-based approaches and asymmetric catalysis.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. acs.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of chiral this compound, a plausible strategy involves the use of a chiral auxiliary to guide the α-methylation of a precursor.

One of the most well-established methods involves the use of Evans' oxazolidinone auxiliaries. In this approach, a β-keto ester or a related dicarbonyl precursor would be acylated with a chiral oxazolidinone. The resulting N-acyl oxazolidinone can be converted into its enolate, which then undergoes a highly diastereoselective alkylation. The chiral auxiliary creates a sterically biased environment, forcing the electrophile (e.g., methyl iodide) to approach from a specific face. Subsequent removal of the auxiliary would provide the desired α-methylated product with high enantiopurity. While specific data for this compound is not available, the reliability of this method on analogous systems suggests high potential for stereocontrol.

Table 1: Representative Chiral Auxiliaries for Diastereoselective α-Alkylation

Chiral AuxiliaryTypical ElectrophileDiastereomeric Ratio (d.r.)Reference
(S)-4-Benzyl-2-oxazolidinoneBenzyl Bromide>99:1 harvard.edu
(S)-4-isopropyl-2-oxazolidinoneMethyl Iodide>98:2 harvard.edu
trans-2-Phenyl-1-cyclohexanolGlyoxylate Ene Reaction10:1 acs.org

This table presents plausible outcomes based on the known effectiveness of these auxiliaries in related transformations.

Asymmetric Catalysis (e.g., Organocatalysis, Enantioselective Metal Catalysis)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product.

Organocatalysis: The field of organocatalysis has provided powerful tools for the direct asymmetric α-functionalization of carbonyl compounds. mpg.de For the synthesis of chiral this compound, the α-methylation of 3-cyclopentyl-3-oxopropanal (B13191738) could be achieved via enamine catalysis. A chiral secondary amine, such as a proline derivative, reacts with the parent aldehyde to form a chiral enamine intermediate. This enamine then attacks an electrophilic methylating agent, with the stereochemistry being controlled by the chiral catalyst. This approach avoids the need for pre-formed enolates and the use of auxiliary groups. mpg.denih.gov

Enantioselective Metal Catalysis: Transition metal complexes featuring chiral ligands are also highly effective for asymmetric α-alkylations. researchgate.net These reactions can proceed through the formation of a chiral metal enolate. The coordination of the metal to the dicarbonyl substrate and the chiral ligand creates a well-defined three-dimensional structure that directs the approach of the alkylating agent, leading to high enantioselectivity. nih.gov Dual catalytic systems, for instance combining nickel with a chiral aldehyde catalyst, have also been shown to be effective in related asymmetric transformations. researchgate.net

Table 2: Examples of Asymmetric Catalysis in α-Functionalization of Carbonyls

Catalyst TypeCatalyst ExampleReaction TypeSubstrate TypeEnantiomeric Excess (ee)Reference
Organocatalysis(S)-ProlineIntramolecular α-alkylationAldehydeup to 95% mpg.de
OrganocatalysisCinchonidineα-aminationβ-ketoesterup to 90% nih.gov
Metal CatalysisChiral Cr–salen complexα-alkylationTributyltin enolateHigh nih.gov
Metal Catalysis(R)-binap–RhConjugate additionCyclohexenone>98:2 d.r. nih.gov

This table showcases the effectiveness of various catalytic systems in analogous asymmetric reactions.

Diastereoselectivity in Reactions of this compound

Once the chiral center in this compound is established, it exerts a directing influence on subsequent reactions that create new stereocenters, a phenomenon known as diastereoselectivity. The formation of one diastereomer is typically favored over the other due to differences in the energies of the diastereomeric transition states. stackexchange.com

Control of Relative Stereochemistry in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions at either of the carbonyl groups of this compound will lead to products with two or more stereocenters.

Aldol (B89426) Reactions: The reaction of the enolate of this compound with another aldehyde (an aldol reaction) would generate a product with a new hydroxyl-bearing stereocenter. The relative stereochemistry of this product (syn or anti) is governed by the geometry of the enolate (Z or E) and the reaction's transition state, famously described by the Zimmerman-Traxler model. harvard.edu This model proposes a chair-like six-membered transition state. harvard.edupharmacy180.com By selecting reagents that favor the formation of either the Z- or E-enolate, one can control the formation of the syn- or anti-aldol product, respectively. youtube.com Boron enolates, for example, are known to provide very high levels of diastereoselectivity in aldol reactions due to the short B-O and B-C bond lengths, which amplify steric interactions in the transition state. pharmacy180.com

Grignard and Organolithium Additions: The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde carbonyl group creates a new stereocenter. The stereochemical outcome of such additions to α-chiral aldehydes can often be predicted by the Felkin-Anh model. This model posits that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the α-position to minimize steric hindrance. In the case of this compound, the cyclopentylcarbonyl group would likely be considered the largest substituent, directing the incoming nucleophile.

Influence of the Cyclopentyl Moiety on Diastereocontrol

The cyclopentyl group plays a crucial role in diastereocontrol due to its significant steric bulk.

In the context of the Zimmerman-Traxler model for aldol reactions, the large cyclopentyl group attached to the enolate would strongly prefer to occupy an equatorial position in the chair-like transition state to avoid unfavorable 1,3-diaxial interactions. This conformational preference would lock the transition state into a specific geometry, thereby enhancing the facial bias of the reaction and leading to higher diastereoselectivity. The steric demand of substituents is a known factor that can significantly affect the diastereoselectivity of reactions involving β-dicarbonyl compounds. nih.govresearchgate.net

Similarly, in Felkin-Anh-type additions to the aldehyde, the cyclopentylketone moiety would act as the sterically dominant "large" group. This would create a significant energetic preference for the nucleophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer. The presence of such a bulky group can lead to excellent levels of substrate-controlled diastereoselectivity.

E/Z Stereoisomerism in α,β-Unsaturated Products Derived from this compound

Reactions involving the aldehyde functionality of this compound can lead to the formation of α,β-unsaturated products, where the geometry of the newly formed double bond can be controlled to favor either the E or Z isomer.

A primary method for achieving this is the Wittig reaction, which converts aldehydes and ketones into alkenes. The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide used. organic-chemistry.org

Non-stabilized Ylides: Ylides bearing simple alkyl groups are highly reactive (non-stabilized). They typically react with aldehydes under kinetic control through an early, puckered transition state to preferentially form a cis-oxaphosphetane intermediate, which decomposes to yield the Z-alkene. organic-chemistry.orgpitt.edu

Stabilized Ylides: Ylides that are stabilized by an adjacent electron-withdrawing group (e.g., ester, ketone) are less reactive. Their reactions are often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, which subsequently decomposes to give the E-alkene as the major product. masterorganicchemistry.comlibretexts.org

The Schlosser modification of the Wittig reaction can also be employed to favor the E-alkene, even with non-stabilized ylides, by using a strong base at low temperatures to equilibrate an intermediate betaine. libretexts.org

Other methods for forming α,β-unsaturated systems include aldol condensation followed by dehydration. While controlling the E/Z ratio in these elimination reactions can be challenging, certain conditions and substrates can favor one isomer. For example, the Henry reaction (nitro-aldol) followed by elimination is a known method for the stereoselective synthesis of (E)-α,β-unsaturated carbonyl compounds. acs.org

Table 3: Control of E/Z Stereochemistry in the Wittig Reaction

Ylide TypeYlide Example (Ph₃P=CHR)Expected Major IsomerRationaleReference
Non-stabilizedR = CH₃ (Methyl)Z-alkeneKinetic control, irreversible oxaphosphetane formation organic-chemistry.orgquora.com
Non-stabilizedR = CH₂CH₃ (Ethyl)Z-alkeneKinetic control, irreversible oxaphosphetane formation organic-chemistry.orgquora.com
StabilizedR = CO₂Et (Ester)E-alkeneThermodynamic control, reversible oxaphosphetane formation organic-chemistry.orglibretexts.org
StabilizedR = C(O)Ph (Ketone)E-alkeneThermodynamic control, reversible oxaphosphetane formation organic-chemistry.orglibretexts.org

This interactive table illustrates the predictable stereochemical outcome of the Wittig reaction based on ylide stability.

Due to a lack of publicly available scientific literature and research data specifically detailing the stereochemical control in the synthesis and transformations of this compound, this article cannot be generated at this time.

Extensive searches for scholarly articles, patents, and academic publications yielded no specific information regarding the "Factors Governing Stereoselectivity in Condensation Reactions" or "Isomerization Studies" for this particular compound. The available chemical literature does not appear to contain detailed research findings or data tables relevant to the requested topics for this compound.

Therefore, in adherence to the principles of providing accurate and scientifically validated information, and to avoid the generation of speculative or unverified content, the requested article focusing on the specified outline cannot be produced.

Role of 3 Cyclopentyl 2 Methyl 3 Oxopropanal As a Key Synthetic Intermediate

Building Block for Complex Polycyclic and Heterocyclic Systems

The inherent reactivity of β-ketoaldehydes makes them ideal candidates for the construction of both carbocyclic and heterocyclic ring systems. While specific examples for 3-Cyclopentyl-2-methyl-3-oxopropanal are not extensively detailed in publicly available literature, the general reactivity patterns of analogous compounds suggest its significant potential. For instance, cascade reactions involving β-dicarbonyl compounds are a known strategy for the stereoselective synthesis of complex polycyclic frameworks. These reactions can proceed through various mechanisms, including pericyclic rearrangements and transition-metal-catalyzed cyclizations, to afford intricate tri- and tetracyclic lactams and other complex structures.

The synthesis of heterocyclic systems often relies on the reaction of dicarbonyl compounds with various nucleophiles. For example, arylhydrazono-3-oxopropanals, which are structurally related to the target compound, are known to react with nitrogen nucleophiles to form a variety of heterocyclic scaffolds, including pyrazoles and isoxazoles.

Precursor to Structurally Diverse Organic Molecules and Natural Product Frameworks

The utility of this compound extends to being a foundational element in the synthesis of a broad spectrum of organic molecules, including the core structures of several natural products.

Natural ProductKey Structural Features Relevant to a β-Ketoaldehyde Precursor
Cortistatin J Polycyclic core with multiple stereocenters
Gelsemine Complex cage-like indole (B1671886) alkaloid structure
Platensimycin Novel cage-like structure with a tetracyclic core

This table illustrates the potential applicability of a versatile building block like this compound in the synthesis of complex natural products based on their structural characteristics.

The synthesis of five-membered heterocycles such as isoxazolines and triazoles can be achieved through the reaction of 1,3-dicarbonyl compounds with appropriate reagents. For instance, the reaction of a β-ketoaldehyde with hydroxylamine (B1172632) can lead to the formation of isoxazoles, while reaction with azides can yield triazoles. The cyclopentyl and methyl substituents on the this compound backbone would be incorporated into the final heterocyclic product, allowing for the generation of a library of substituted heterocycles with potential biological activities.

HeterocycleGeneral Synthetic Precursors from a β-Ketoaldehyde
Isoxazolines β-Ketoaldehyde and Hydroxylamine
Triazoles β-Ketoaldehyde and Azide reagents

This table outlines the general synthetic pathways to isoxazolines and triazoles starting from a β-ketoaldehyde, highlighting the potential of this compound in this context.

Intermediate in the Synthesis of Value-Added Fine Chemicals

Beyond its application in the synthesis of complex natural products and heterocycles, this compound can also serve as a crucial intermediate in the production of value-added fine chemicals. These chemicals may find applications in various industries, including pharmaceuticals, agrochemicals, and materials science. The ability to introduce a cyclopentyl moiety, a common feature in many biologically active molecules, makes this compound a particularly attractive starting material.

Computational Chemistry and Theoretical Studies on 3 Cyclopentyl 2 Methyl 3 Oxopropanal and Its Reactions

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of chemical reactions involving 3-Cyclopentyl-2-methyl-3-oxopropanal. These calculations allow for the precise location of stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.govmdpi.com By analyzing these points, a detailed, step-by-step mechanism for a given transformation can be elucidated. For instance, in a nucleophilic addition to the carbonyl group, calculations can distinguish between a concerted or a stepwise pathway, identifying the fleeting structures that connect reactants to products.

A key output of quantum chemical calculations is the energy profile of a reaction, which plots the change in energy as reactants are converted into products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (or barrier height). This value is critical as it directly relates to the reaction rate.

For this compound, theoretical studies can predict activation barriers for various transformations, such as its aldol (B89426) condensation or reduction. By comparing the activation energies of competing pathways, chemists can predict which product is likely to form under specific conditions. researchgate.net For example, a comparison of the energy barriers for 1,2-addition versus enolization would reveal the kinetic favourability of each process.

Below is an illustrative data table of calculated activation energies for hypothetical reactions involving this compound, computed at the B3LYP/6-31G(d) level of theory.

Reaction TypeReactant(s)TransformationCalculated Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Nucleophilic AdditionThis compound + CH₃LiAddition to Aldehyde Carbonyl12.5-25.8
Nucleophilic AdditionThis compound + CH₃LiAddition to Ketone Carbonyl15.2-21.4
EnolizationThis compoundProton Abstraction at α-carbon20.1+5.3

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the interacting HOMO and LUMO is a key indicator of reactivity; a smaller gap generally implies a more favourable interaction and a faster reaction. pku.edu.cn

For this compound, FMO theory can predict its behaviour as either an electrophile or a nucleophile. wikipedia.org The LUMO is primarily located on the carbonyl carbons, making them susceptible to attack by nucleophiles (species with a high-energy HOMO). Conversely, the HOMO, associated with the oxygen lone pairs and the enolizable alpha-proton, dictates its nucleophilic character. In cycloaddition reactions, the symmetry and energy of these frontier orbitals determine whether a reaction is allowed and what its stereochemical outcome will be. wikipedia.org

Molecule / ReactantHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-10.8-1.59.3
Hydride (Nucleophile)-7.5N/AN/A
Boron Trifluoride (Electrophile)N/A-3.2N/A

The distribution of electrons within a molecule governs its physical properties and chemical reactivity. Quantum chemical calculations can produce detailed maps of electron density, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial atomic charges, quantifying the polarity of bonds.

In this compound, analysis would show significant positive partial charges on the two carbonyl carbons, confirming their electrophilicity. The oxygen atoms would, in turn, bear significant negative charges. Such charge distribution analysis is fundamental to understanding the molecule's electrostatic potential, which guides its interactions with other polar molecules, solvents, and reactants. nih.govresearchgate.net

Molecular Dynamics Simulations to Explore Conformational Landscapes and Reaction Dynamics

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. ed.ac.uk For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements (conformers) and the energy barriers between them. nih.gov This includes the puckering of the cyclopentyl ring and the rotation around the single bonds connecting the functional groups. Understanding the predominant conformations is crucial, as the molecule's shape can significantly influence its reactivity and how it fits into an enzyme's active site.

Mechanistic Elucidation through Advanced Computational Methodologies

Modern computational chemistry employs a range of advanced methods to provide a comprehensive understanding of reaction mechanisms. nih.govmdpi.com By combining DFT calculations for stationary points with intrinsic reaction coordinate (IRC) calculations, the entire path from reactants to products via the transition state can be traced. This confirms that a calculated transition state indeed connects the intended reactant and product. Furthermore, sophisticated solvent models can be included to simulate reaction conditions more realistically, providing insights into how the solvent influences reaction rates and pathways. These methodologies allow for a detailed, dynamic picture of bond-breaking and bond-forming events. researchgate.net

Prediction of Spectroscopic Parameters to Aid Experimental Structural Elucidation

Computational methods are highly effective at predicting spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound. nih.gov By calculating parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectroscopic techniques, a theoretical spectrum can be generated and compared directly with experimental data.

For this compound, calculations can predict:

¹H and ¹³C NMR chemical shifts: These are calculated based on the magnetic shielding environment of each nucleus in the molecule's optimized geometry.

IR vibrational frequencies: These correspond to the molecule's natural vibrational modes (stretching, bending). The calculated frequencies and their intensities help in assigning the peaks in an experimental IR spectrum to specific functional groups, such as the distinct C=O stretches of the aldehyde and ketone.

The following table presents predicted ¹³C NMR chemical shifts for this compound.

Carbon Atom AssignmentPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
Aldehyde C=O201.5N/A
Ketone C=O209.8N/A
α-Carbon (CH)55.3N/A
Cyclopentyl C1'48.1N/A
Cyclopentyl C2'/C5'31.5N/A
Cyclopentyl C3'/C4'25.4N/A
Methyl (CH₃)14.2N/A

Sustainable and Advanced Synthetic Approaches Towards 3 Cyclopentyl 2 Methyl 3 Oxopropanal

Green Chemistry Principles in the Synthesis and Transformation of 3-Cyclopentyl-2-methyl-3-oxopropanal

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of β-ketoaldehydes like this compound can be made more environmentally benign by carefully considering solvent choices and catalyst design.

The choice of solvent is critical as it often constitutes the largest volume of material in a chemical process. whiterose.ac.uk Traditional volatile organic compounds (VOCs) are often hazardous and contribute to pollution. vapourtec.com Green chemistry encourages the use of safer alternatives. vapourtec.com

Bio-based Solvents: These are derived from renewable resources such as plants, and include solvents like ethanol (B145695), glycerol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). vapourtec.comresearchgate.net For instance, 2-MeTHF and cyclopentyl methyl ether (CPME) have been evaluated as greener alternatives in peptide synthesis, demonstrating their potential applicability in other areas of organic synthesis. nih.gov The use of bio-based solvents aligns with the principles of sustainability by reducing reliance on petroleum-derived feedstocks. researchgate.net

Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and are characterized by their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. at.uaresearchgate.net They are considered "designer solvents" because their properties can be tuned by modifying the cation and anion. at.ua Bio-based ionic liquids (Bio-ILs), synthesized from natural sources like amino acids, carbohydrates, and choline, are gaining attention as even more sustainable options. at.uaresearchgate.netmdpi.com These Bio-ILs can be used as solvents, catalysts, or reaction media, potentially creating closed-loop biorefinery processes. at.uamdpi.com

Table 1: Comparison of Green Solvent Alternatives
Solvent Type Examples Key Advantages Potential Considerations
Bio-based Solvents Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) Derived from renewable resources, often biodegradable, lower toxicity. vapourtec.comresearchgate.net May have different solvency properties compared to traditional solvents.
Ionic Liquids (ILs) Imidazolium-based ILs, Choline-based ILs Negligible vapor pressure, high thermal stability, tunable properties. at.uaresearchgate.net Toxicity and biodegradability need careful assessment, can be expensive. mdpi.com
Solvent-Free Conditions Mechanochemistry (ball milling) Eliminates solvent waste, can lead to faster reactions and higher yields. researchgate.net Not suitable for all reaction types, requires specialized equipment.

Solvent-Free Conditions: One of the most effective ways to reduce the environmental impact of a reaction is to eliminate the solvent altogether. Mechanochemical synthesis, which involves grinding reactants together, is a prime example of a solvent-free technique. researchgate.net

Catalysts are crucial for efficient chemical synthesis, and designing environmentally friendly catalytic systems is a key aspect of green chemistry.

Heterogeneous Catalysts: Solid acid catalysts such as zeolites, clays, and ion-exchange resins are advantageous because they can be easily separated from the reaction mixture and reused, minimizing waste. nih.govresearchgate.net These catalysts can be used in a variety of organic reactions, including those relevant to the synthesis of β-ketoaldehyde precursors. nih.gov

Homogeneous Catalysts in Green Solvents: Catalysts that are soluble in environmentally benign solvents like water or alcohols can also be considered green, especially if they can be recycled. nih.gov For example, organocatalysts like proline and its derivatives have been shown to effectively catalyze aldol (B89426) condensations in aqueous media. ijsr.in

Bio-inspired Catalysts: Mimicking the active sites of metalloenzymes can lead to the development of highly efficient and selective catalysts that operate under mild conditions. uah.edu These bio-inspired systems have the potential to reduce chemical waste by performing reactions with high atom economy. uah.edu

Flow Chemistry and Continuous Processing for Efficient and Scalable Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. d-nb.info This technology offers significant advantages for the production of chemicals like this compound, particularly in terms of efficiency, safety, and scalability. chim.itwiley-vch.de

The use of microreactors in flow chemistry provides superior heat and mass transfer compared to large batch vessels, allowing for better control over reaction conditions and leading to higher yields and selectivities. technologynetworks.com This precise control is especially important for handling highly exothermic or fast reactions. chim.it Flow chemistry also enables the safe use of hazardous reagents by generating them in situ, minimizing the risks associated with their storage and handling. wiley-vch.de

The scalability of flow chemistry is a major advantage for industrial production. technologynetworks.com Scaling up a process in flow chemistry often involves "numbering up" (running multiple reactors in parallel) or "sizing up" (increasing the length or diameter of the reactor), which is often more straightforward than scaling up a batch process. almacgroup.com This can significantly shorten the time from laboratory development to industrial production. chim.it Multi-step syntheses can also be streamlined by linking several flow reactors in sequence, eliminating the need to isolate and purify intermediates. zenodo.orgresearchgate.net

Table 2: Advantages of Flow Chemistry for β-Ketoaldehyde Production
Feature Description Benefit for this compound Synthesis
Enhanced Heat & Mass Transfer Superior control over temperature and mixing in small channels. chim.it Improved reaction yields, selectivity, and safety for potentially exothermic steps.
Scalability Straightforward scaling by "numbering up" or "sizing up" reactors. almacgroup.com Faster transition from laboratory to industrial-scale production.
Safety In situ generation of hazardous reagents and smaller reaction volumes. wiley-vch.de Reduced risk when using reactive intermediates or reagents.
Multi-step Synthesis Ability to connect multiple reaction steps in a continuous sequence. zenodo.org Increased efficiency by avoiding isolation of intermediates.

Mechanochemical Synthesis of β-Ketoaldehyde Derivatives

Mechanochemistry is a solvent-free synthetic method that uses mechanical force, such as grinding in a ball mill, to induce chemical reactions. researchgate.net This technique is a powerful tool for green chemistry as it eliminates the need for bulk solvents, thereby reducing waste and environmental impact.

The mechanochemical approach has been successfully applied to a variety of organic reactions, including the synthesis of oximes from ketones and Michael additions of 1,3-dicarbonyl compounds. researchgate.netbeilstein-journals.org For the synthesis of β-ketoaldehyde derivatives, mechanochemistry could be employed in condensation reactions. For example, the reaction of an appropriate ketone with an aldehyde under ball-milling conditions could provide a direct route to the desired product. rsc.orgresearchgate.net The use of solid catalysts, such as mild bases like potassium carbonate, can further enhance the efficiency of these solvent-free reactions. d-nb.info

Biocatalysis in Transformations Involving this compound

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. bibliotekanauki.pl This approach is inherently green as enzymes operate under mild conditions (neutral pH, room temperature, and atmospheric pressure) in aqueous media, are biodegradable, and exhibit high selectivity (chemo-, regio-, and stereoselectivity). bibliotekanauki.plnih.gov

For a β-ketoaldehyde like this compound, a key biocatalytic transformation is the reduction of the ketone group to a chiral alcohol. nih.gov This is a valuable reaction as chiral alcohols are important building blocks in the pharmaceutical and fine chemical industries. bibliotekanauki.plnih.gov Dehydrogenase enzymes, found in various microorganisms and plants, are particularly effective for this type of reduction. bibliotekanauki.pl

A significant advantage of using whole-cell biocatalysts is the in-built system for cofactor regeneration. nih.gov Many enzymatic reductions require cofactors like NAD(P)H, which are consumed in the reaction. bibliotekanauki.pl In whole-cell systems, the cell's own metabolism regenerates these cofactors, often by using a simple co-substrate like glucose, making the process more economically viable. nih.gov

Table 3: Biocatalytic Reduction of a Prochiral Ketone
Biocatalyst Type Key Features Cofactor Regeneration Example Application
Isolated Enzymes High purity, well-defined activity. Requires an external regeneration system. Reduction of ketones to chiral alcohols. bibliotekanauki.pl
Whole Cells (e.g., yeast, bacteria) Contains necessary enzymes and cofactors, more stable enzyme environment. nih.gov Internal regeneration through cellular metabolism (e.g., using glucose). nih.gov Asymmetric reduction of β-keto esters to chiral hydroxy esters.

Future Perspectives and Emerging Research Avenues for 3 Cyclopentyl 2 Methyl 3 Oxopropanal Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The efficient synthesis of 3-Cyclopentyl-2-methyl-3-oxopropanal is a prerequisite for any further investigation into its chemical properties and potential applications. Current synthetic strategies for β-keto aldehydes often involve the Claisen condensation of an ester with a ketone, followed by carefully controlled workup conditions to avoid self-condensation or degradation. Future research will likely focus on developing more direct, atom-economical, and scalable routes.

One promising avenue is the direct formylation of cyclopentyl methyl ketone at the α-position. While classic formylation methods using sodium methoxide (B1231860) and ethyl formate (B1220265) are effective, they can suffer from issues with regioselectivity and byproduct formation. The development of novel formylating agents or catalytic systems that can precisely target the α-position of unsymmetrical ketones would represent a significant advance.

Another area of exploration is the selective oxidation of precursor molecules. For instance, the development of catalytic methods for the regioselective oxidation of a corresponding 1,3-diol or a protected derivative could provide a high-yielding pathway to the target β-keto aldehyde. The use of modern, environmentally benign oxidizing agents and catalytic systems would be a key focus.

Synthetic ApproachPotential Reagents/CatalystsKey Advantages
Catalytic α-FormylationTransition metal catalysts (e.g., Rh, Ru) with specialized ligands; Novel formylating agentsHigh regioselectivity, milder reaction conditions, improved atom economy
Selective OxidationModern oxidizing agents (e.g., TEMPO-based systems); Biocatalytic approachesHigh chemoselectivity, environmentally friendly, potential for stereocontrol
C-H ActivationPalladium or rhodium catalystsDirect functionalization of simple precursors, high atom economy

Exploration of Undiscovered Reactivity Pathways and Transformations

The dual functionality of this compound, possessing both a ketone and a more reactive aldehyde group, opens up a wide array of potential chemical transformations. pearson.com While the aldehyde is expected to be the primary site for nucleophilic attack, the adjacent ketone and the acidic α-proton introduce complex reactivity patterns that are ripe for exploration.

Future research will likely delve into chemoselective transformations that can differentiate between the two carbonyl groups. For instance, the development of protecting group strategies or catalytic systems that can selectively activate one carbonyl over the other will be crucial for harnessing the synthetic potential of this molecule.

Furthermore, the exploration of cascade reactions initiated by a reaction at one of the carbonyls could lead to the rapid construction of complex molecular architectures. For example, a nucleophilic addition to the aldehyde could be followed by an intramolecular aldol (B89426) reaction involving the ketone enolate, leading to the formation of cyclic structures.

Advanced Stereoselective and Enantioselective Transformations

The presence of a stereocenter at the 2-position of this compound makes it an attractive target for asymmetric synthesis. The development of methods to control the stereochemistry at this position, as well as to induce new stereocenters through subsequent reactions, is a significant area for future research.

Enantioselective synthesis of the molecule itself could be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts in the formylation or oxidation steps, or biocatalytic methods. Once the chiral β-keto aldehyde is obtained, its use in diastereoselective reactions will be a key focus. For example, nucleophilic additions to the aldehyde or ketone could be directed by the existing stereocenter to produce highly enantioenriched products.

Organocatalysis is a particularly promising area for the enantioselective functionalization of β-dicarbonyl compounds. acs.org Chiral amines, thioureas, or phosphoric acids could be employed to catalyze a variety of transformations, such as Michael additions, aldol reactions, and Mannich reactions, with high levels of stereocontrol. rsc.org

TransformationCatalytic SystemPotential Outcome
Asymmetric Aldol ReactionChiral organocatalysts (e.g., proline derivatives)Enantioenriched β-hydroxy ketones
Enantioselective Michael AdditionChiral phase-transfer catalysts or organocatalystsFormation of new C-C bonds with high stereocontrol
Asymmetric HydrogenationChiral transition metal complexes (e.g., Ru-BINAP)Access to chiral 1,3-diols

Integration with New Catalyst Technologies for Enhanced Selectivity and Sustainability

The development of new catalyst technologies will be instrumental in advancing the chemistry of this compound. A key focus will be on enhancing selectivity (chemo-, regio-, and stereoselectivity) while adhering to the principles of green chemistry.

Photoredox catalysis is another emerging area that could be applied to the functionalization of this molecule. nih.gov By using light to initiate radical-based transformations, new and previously inaccessible reaction pathways could be unlocked, allowing for the formation of C-C and C-heteroatom bonds under mild conditions.

Biocatalysis, using enzymes to perform specific chemical transformations, offers the potential for unparalleled selectivity and sustainability. The identification or engineering of enzymes that can act on this compound could lead to highly efficient and environmentally friendly synthetic routes to valuable derivatives.

High-Throughput Screening and Automation in Reaction Discovery

To accelerate the exploration of the chemical space around this compound, the adoption of high-throughput screening (HTS) and automated synthesis platforms will be essential. These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly speeding up the process of reaction discovery and optimization.

Automated platforms can be used to systematically vary reaction parameters such as temperature, solvent, and catalyst loading to quickly identify optimal conditions for a desired transformation. rsc.orgoxfordglobal.com The integration of in-line analytical techniques, such as mass spectrometry and NMR, can provide real-time data on reaction progress, further enhancing the efficiency of the discovery process. lbl.gov

The vast amounts of data generated by HTS can be analyzed using machine learning algorithms to identify trends and predict the outcomes of new reactions. oxfordglobal.com This data-driven approach to reaction discovery has the potential to revolutionize the way that new chemical transformations are developed, moving from a trial-and-error approach to a more predictive and rational design process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclopentyl-2-methyl-3-oxopropanal, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves introducing the cyclopentyl group via esterification or alkylation. A two-step approach may include:

Formation of the cyclopentyl ketone intermediate through Friedel-Crafts acylation or Grignard reactions.

Oxidation to the aldehyde using mild oxidizing agents (e.g., pyridinium chlorochromate) to preserve the cyclopentyl moiety.
Optimization includes controlling temperature (reflux conditions, 60–80°C) and catalytic acid (e.g., H₂SO₄) for esterification, followed by inert atmosphere (N₂/Ar) to prevent aldehyde oxidation .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characteristic peaks include:
  • Aldehyde proton (δ 9.5–10.5 ppm, singlet).
  • Cyclopentyl protons (δ 1.5–2.5 ppm, multiplet).
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to C₁₀H₁₆O₂ (calc. 168.12). Fragmentation patterns confirm the aldehyde and cyclopentyl groups.
  • FT-IR : Strong C=O stretch (~1700 cm⁻¹) and aldehyde C–H stretch (~2820, 2720 cm⁻¹) .

Q. What are the documented oxidation and reduction pathways for this compound, and what are the primary products formed?

  • Methodological Answer :

  • Oxidation : The aldehyde group oxidizes to a carboxylic acid (3-cyclopentyl-2-methyl-3-oxopropanoic acid) under strong oxidizing conditions (e.g., KMnO₄/H⁺).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol (3-cyclopentyl-2-methyl-3-oxo-propanol). The ketone group may remain intact or reduce further depending on conditions .

Q. What are the standard protocols for handling and storing this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Under inert gas (Ar) at –20°C in amber vials to minimize light/oxidation.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and stabilize aldehydes with molecular sieves. Monitor purity via TLC/HPLC pre- and post-storage .

Advanced Research Questions

Q. How do steric effects of the cyclopentyl group influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The bulky cyclopentyl group induces steric hindrance, slowing nucleophilic attack at the β-keto position. Kinetic studies (e.g., UV-Vis monitoring of imine formation) reveal rate constants 2–3× lower compared to linear-chain analogs. Computational modeling (DFT) shows increased torsional strain in transition states .

Q. What strategies can mitigate the oxidative instability of the aldehyde group in this compound during long-term storage?

  • Methodological Answer :

  • Derivatization : Convert the aldehyde to a stable acetal (e.g., ethylene glycol) and regenerate it via acid hydrolysis before use.
  • Additives : Include radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) in storage solutions.
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (trehalose) reduces oxidation .

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactive sites of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (LUMO distribution). The aldehyde carbon and β-keto carbonyl are primary reactive centers.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict aggregation tendencies and solubility .

Q. What contradictions exist in the literature regarding the kinetic parameters of this compound’s hydrolysis, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in reported hydrolysis rates (e.g., pH 7 vs. pH 9) may arise from buffer catalysis or competing hydration pathways. Resolve via:

Isotopic Labeling : Use D₂O to track proton transfer steps.

Stopped-Flow Spectroscopy : Measure real-time kinetics under controlled pH and ionic strength.

Computational pKa Prediction : Validate using COSMO-RS models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.